molecular formula C15H17N3O B13261978 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B13261978
M. Wt: 255.31 g/mol
InChI Key: NSDKCDBMQUKRPD-UHFFFAOYSA-N
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Description

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of N-methyl-2-phenylacetamide with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-phenylacetamide
  • Pyridine-3-carboxaldehyde
  • 2-amino-N-methyl-2-phenylacetamide

Uniqueness

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is unique due to its combined aromatic and heterocyclic structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C15H17N3O/c1-18(11-12-6-5-9-17-10-12)15(19)14(16)13-7-3-2-4-8-13/h2-10,14H,11,16H2,1H3

InChI Key

NSDKCDBMQUKRPD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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